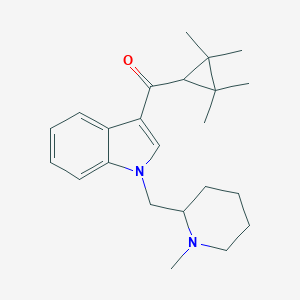

AB-005

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWRRIAIHYXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017492 | |

| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-25-6 | |

| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling "AB-005": A Search for a Mechanism of Action Reveals a Multifaceted Identity

An in-depth investigation into the mechanism of action for a compound designated "AB-005" reveals a notable ambiguity in the scientific and clinical landscape. Publicly available data does not converge on a single, defined therapeutic agent with this identifier. Instead, the term "this compound" appears to be a placeholder or an internal designation not yet widely disclosed, while related terms point to a variety of distinct biological entities and research areas. This guide synthesizes the available information, highlighting the different contexts in which similar "AB" and "005" nomenclature appears, and outlines the general mechanisms of action for these related, but distinct, areas of research.

The Ambiguity of "this compound"

A comprehensive search for "this compound" across scientific literature and clinical trial databases does not yield information on a specific therapeutic compound with this name. This suggests that "this compound" may be a very early-stage compound, a proprietary internal code, or potentially a misidentification. However, the search did retrieve information on several related areas which may be of interest to researchers in drug development. These include the broad class of AB5 toxins, the plant signaling molecule ABI5, and various other compounds with similar alphanumeric designations that are currently in development.

AB5 Toxins: A General Mechanism of Cellular Intoxication

One prominent area of research connected to the "AB" nomenclature is the family of AB5 toxins. These are virulence factors produced by several pathogenic bacteria. It is crucial to note that these are toxins and not therapeutic agents, though their mechanisms are studied for potential therapeutic applications, such as targeted drug delivery.

The general mechanism of AB5 toxins involves a two-component structure: an active 'A' subunit and a pentameric 'B' subunit that binds to specific receptors on the surface of host cells.

Signaling Pathway of AB5 Toxin Entry and Action

Caption: General signaling pathway of AB5 toxin entry and mechanism of action.

Experimental Protocols for Studying AB5 Toxins:

-

Receptor Binding Assays: To identify the host cell receptors for the B subunit, techniques like glycan array screening, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISAs) with purified B subunits and potential receptor molecules are employed.

-

Cell Viability and Cytotoxicity Assays: To quantify the toxic effect of the A subunit, assays such as MTT, LDH release, or apoptosis assays (e.g., TUNEL staining, caspase activity assays) are used on cells treated with the toxin.

-

Intracellular Trafficking Studies: To track the pathway of the toxin within the cell, immunofluorescence microscopy with antibodies against the A or B subunits, often in conjunction with markers for specific organelles (e.g., endosomes, Golgi, ER), is utilized.

ABI5: A Key Regulator in Plant Abscisic Acid Signaling

Another prominent result for a similar term is "ABI5," which stands for ABA INSENSITIVE 5. This is a transcription factor in plants that plays a crucial role in the signaling pathway of abscisic acid (ABA), a plant hormone involved in stress responses and seed development.[1][2] This is a distinct area of research from human therapeutics.

The core ABA signaling pathway involves ABA binding to receptors, which leads to the inhibition of phosphatases (PP2Cs).[2][3] This allows for the activation of kinases (SnRK2s) that then phosphorylate and activate transcription factors like ABI5.[2] Activated ABI5 then regulates the expression of stress-responsive genes.[1][2]

Simplified ABA Signaling Pathway Leading to ABI5 Activation

Caption: Core ABA signaling pathway activating the ABI5 transcription factor in plants.

Other Compounds with Similar Designations

The search also identified other therapeutic candidates with similar naming conventions, though distinct from "this compound":

-

AB-1005: A gene therapy candidate for Parkinson's disease and Multiple System Atrophy.[4] A long-term follow-up study is planned to assess its safety and efficacy.[4]

-

SC-005: An antibody-drug conjugate (ADC) composed of a monoclonal antibody targeting a tumor-associated antigen linked to a cytotoxic agent.[5] The mechanism involves the antibody binding to the tumor cell, internalization, and release of the cytotoxic payload.[5]

-

FOL-005: A product investigated for its effect on hair growth in healthy volunteers.[6]

Conclusion

While a specific therapeutic agent designated "this compound" with a defined mechanism of action is not present in the public domain, the associated search terms highlight several important areas of biological and pharmaceutical research. For researchers and drug development professionals, it is crucial to distinguish between these different entities. The general mechanisms of AB5 toxins provide a model for cellular entry and intoxication, while the ABA signaling pathway involving ABI5 is a key area of plant biology. Furthermore, the existence of other compounds with similar alphanumeric designations underscores the importance of precise nomenclature in scientific communication. As research progresses, more information on compounds currently in early-stage development may become available, potentially clarifying the identity and mechanism of action of "this compound." Until then, the scientific community must rely on the detailed study of related, but distinct, biological pathways and therapeutic agents.

References

- 1. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Facebook [cancer.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Identity of AB-005: A Multifaceted Designation

An in-depth exploration for a specific research chemical designated as "AB-005" reveals a notable ambiguity in the scientific and regulatory landscape. While the query aimed to produce a technical guide on its discovery and synthesis, the identifier "this compound" does not correspond to a singular, well-defined small molecule in publicly available scientific literature or chemical databases. Instead, the term appears in diverse and unrelated contexts, ranging from a class of bacterial toxins to a local building code.

This report clarifies the various interpretations of "this compound" and similar designations found in the course of this investigation, highlighting the absence of a specific research chemical for which a comprehensive technical guide could be developed at this time.

The AB₅ Toxin Family: A Prominent but Unrelated Class of Molecules

A significant portion of the search results refers to the "AB₅ toxins," a major family of virulence factors produced by several pathogenic bacteria, including those responsible for cholera, pertussis, and shigellosis. These toxins are structurally characterized by a catalytic A subunit and a pentameric B subunit that binds to host cell receptors. The "5" in AB₅ denotes the five B subunits, and it is plausible that "this compound" could be a misinterpretation or a specific internal designation for a member or a derivative of this toxin family. However, no specific toxin is consistently identified as "this compound" in the literature.

Other Contexts and Similar Designations

Beyond the realm of bacteriology, the identifier "this compound" and similar terms have surfaced in entirely different domains:

-

SC-005: An antibody-drug conjugate (ADC) with potential antineoplastic activity is designated as SC-005. This complex therapeutic molecule consists of a monoclonal antibody linked to a cytotoxic agent.

-

San Francisco Building Code: The designation "this compound" is also used for a specific administrative bulletin within the San Francisco Department of Building Inspection, outlining procedures for the approval of local equivalencies.

-

Chemical Supplier Listing: A product listing for "AB 005" exists from a life science supplier, Amerigo Scientific. However, the entry lacks any structural or descriptive chemical information that would allow for its identification.

Due to the absence of a clearly identified research chemical "this compound," it is not feasible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the chemical structure or the specific research context of "this compound" is necessary to proceed with a detailed scientific report.

Whitepaper: Identification of the Primary Biological Target of the Novel Kinase Inhibitor AB-005

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted therapies is a cornerstone of modern drug discovery. A critical initial step in this process is the accurate identification and validation of the biological target of a novel bioactive compound. This whitepaper provides an in-depth technical guide to the methodologies employed to identify the primary biological target of AB-005, a potent anti-proliferative agent. Through a combination of affinity chromatography, mass spectrometry, and biophysical and cellular assays, we have identified and validated Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, hereafter referred to as HPK1) as the primary biological target of this compound. This document details the experimental protocols, presents the quantitative data, and illustrates the key workflows and the relevant signaling pathway.

Introduction

Phenotypic screening campaigns are powerful tools for the discovery of novel therapeutic agents. This compound was initially identified in a high-throughput screen for compounds that inhibit the proliferation of a human T-cell leukemia cell line. To advance the development of this compound as a potential therapeutic, the identification of its molecular target was paramount. This process, often referred to as target deconvolution, is essential for understanding the compound's mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines the successful target identification of this compound, culminating in the confirmation of HPK1 as its direct target.

Target Identification and Validation Workflow

Our strategy for identifying the biological target of this compound followed a multi-step, integrated approach. This workflow is designed to first discover candidate targets and then rigorously validate the primary interaction in both biochemical and cellular contexts.

Caption: Workflow for this compound target identification and validation.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method was employed to isolate potential binding partners of this compound from cell lysates.[1][2][3][4]

-

Probe Synthesis: A biotinylated version of this compound was synthesized by incorporating a biotin (B1667282) moiety via a hexyl linker to a position on the molecule determined to be non-essential for its anti-proliferative activity.

-

Cell Lysis: Jurkat (human T-cell leukemia) cells were harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation.

-

Affinity Purification: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads. The cell lysate was incubated with the beads to allow for the binding of target proteins. As a control, a mock experiment was performed with beads lacking the this compound probe.

-

Elution and Sample Preparation: After extensive washing to remove non-specific binders, the bound proteins were eluted. The eluted proteins were then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

-

Mass Spectrometry: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra were searched against a human protein database to identify the bound proteins. HPK1 was consistently and significantly enriched in the this compound-probe pulldown compared to the control.

Surface Plasmon Resonance (SPR)

SPR was used to quantify the binding affinity and kinetics of this compound to recombinant HPK1.[5][6][7][8][9]

-

Immobilization: Recombinant human HPK1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of this compound in running buffer were flowed over the chip surface. The association and dissociation of this compound were monitored in real-time by measuring the change in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

This assay was performed to determine the inhibitory effect of this compound on the kinase activity of HPK1.[10][11][12][13][14]

-

Reaction Mixture: The kinase assay was conducted in a buffer containing recombinant HPK1, a peptide substrate, and ATP.

-

Inhibition Measurement: this compound was added at various concentrations to the reaction mixture. The kinase reaction was initiated by the addition of ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.

-

IC50 Determination: The concentration of this compound that resulted in 50% inhibition of HPK1 activity (IC50) was calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm the direct binding of this compound to HPK1 in intact cells.[15][16][17][18][19]

-

Cell Treatment: Jurkat cells were treated with either vehicle (DMSO) or this compound for a specified time.

-

Thermal Challenge: The treated cells were then heated to a range of temperatures. The principle of CETSA is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.

-

Protein Extraction and Analysis: After the heat treatment, the cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation. The amount of soluble HPK1 remaining at each temperature was quantified by Western blotting.

-

Melt Curve Generation: A "melt curve" was generated by plotting the amount of soluble HPK1 as a function of temperature. A shift in the melt curve to higher temperatures in the presence of this compound indicates direct target engagement.

Results

The following tables summarize the quantitative data obtained from the validation experiments.

Table 1: Binding Affinity and Kinase Inhibition of this compound against HPK1

| Parameter | Value | Method |

| KD | 25 nM | Surface Plasmon Resonance (SPR) |

| IC50 | 40 nM | In Vitro Kinase Assay |

Table 2: Cellular Target Engagement of this compound with HPK1

| Parameter | Value | Method |

| CETSA Thermal Shift (ΔTm) | +4.2 °C | Cellular Thermal Shift Assay (CETSA) |

The low nanomolar KD and IC50 values demonstrate a high-affinity interaction and potent inhibition of HPK1 by this compound. The significant thermal shift observed in the CETSA experiment confirms that this compound directly binds to and stabilizes HPK1 in a cellular environment.

HPK1 Signaling Pathway Context

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[20][21][22][23][24] By inhibiting HPK1, this compound is hypothesized to enhance T-cell activation, which is consistent with its observed anti-leukemic activity. The diagram below illustrates the position of HPK1 in the TCR signaling pathway and the inhibitory action of this compound.

References

- 1. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. In vitro kinase assay [protocols.io]

- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [bio-protocol.org]

- 13. In vitro protein kinase assay [bio-protocol.org]

- 14. revvity.com [revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MAPK signaling pathway | Abcam [abcam.com]

- 23. assaygenie.com [assaygenie.com]

- 24. cusabio.com [cusabio.com]

In Vitro Characterization of AB-005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-005, scientifically known as --INVALID-LINK---methanone, is a synthetic cannabinoid that has garnered interest within the research community. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its interaction with cannabinoid receptors and its functional activity. The information herein is intended to support further research and drug development efforts related to this compound.

Quantitative Data Summary

The primary in vitro characteristic of a synthetic cannabinoid is its binding affinity for the cannabinoid receptors, CB1 and CB2. This compound has been demonstrated to be a potent ligand for both of these receptors. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki).

| Parameter | Receptor | Value (nM) |

| Binding Affinity (Ki) | CB1 | 5.5 |

| Binding Affinity (Ki) | CB2 | 0.48 |

Signaling Pathways and Experimental Workflows

The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. As an agonist, this compound activates the Gi/o protein-coupled CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is a hallmark of cannabinoid receptor activation.

A fundamental experimental workflow for characterizing compounds like this compound is the radioligand competitive binding assay. This method determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Experimental Protocols

The following are representative protocols for the in vitro characterization of synthetic cannabinoids like this compound.

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

[3H]CP55,940 (radioligand).

-

This compound.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM WIN-55,212-2).

-

96-well plates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]CP55,940 (typically at its Kd value), and varying concentrations of this compound.

-

For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a high concentration of a non-labeled ligand are added.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1][2]

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.[2]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol determines the functional activity of this compound at CB1 and CB2 receptors by measuring its effect on intracellular cAMP levels.

-

Materials:

-

CHO-K1 or HEK293 cells expressing human CB1 or CB2 receptors.

-

This compound.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

-

Cell culture medium and reagents.

-

Plate reader capable of detecting the assay signal.

-

-

Procedure:

-

Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the various concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol.

-

The signal will be inversely proportional to the agonist activity of this compound at the Gi/o-coupled cannabinoid receptors.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) from the dose-response curve.

-

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.

-

Materials:

-

Human liver microsomes (HLMs).

-

NADPH regenerating system.

-

This compound.

-

Phosphate (B84403) buffer.

-

Acetonitrile (for quenching the reaction).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

-

Plot the percentage of this compound remaining versus time to determine the in vitro half-life. Studies have indicated that demethylation of the methylpiperidinyl side chain is a metabolic pathway for this compound.[3]

-

Conclusion

The in vitro characterization of this compound reveals it to be a high-affinity ligand for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Its functional activity as a cannabinoid agonist is demonstrable through its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels. The provided protocols offer a foundation for researchers to further investigate the pharmacological and metabolic profile of this compound and other synthetic cannabinoids. A thorough understanding of the in vitro properties of such compounds is crucial for advancing our knowledge of the endocannabinoid system and for the development of novel therapeutic agents.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Safety and Toxicity Profile of AB-005

Disclaimer: This document summarizes the non-clinical safety and toxicity data for AB-005. The information is intended for an audience of researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive set of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards where required.

Executive Summary

This compound has been evaluated in a series of non-clinical safety studies to characterize its toxicological profile and to establish a safe starting dose for first-in-human clinical trials. Preclinical data indicate that this compound is a highly selective inhibitor of the TYK2 pathway.[1] The safety profile of this compound has been assessed in rodent and non-rodent species. The primary dose-limiting toxicities observed in repeat-dose studies were related to immunosuppression, consistent with the compound's mechanism of action. No significant genotoxic, phototoxic, or cardiovascular liabilities were identified at anticipated therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) was determined in rat and monkey studies, providing a clear margin of safety for clinical development.

In Vitro Toxicology

A battery of in vitro assays was conducted to assess the potential for off-target effects and specific forms of toxicity.

Table 1: Summary of In Vitro Safety Pharmacology and Toxicology Data

| Assay Type | System/Target | Key Endpoint | Result (IC₅₀ or Effect) |

| Receptor Binding | Broad Ligand Panel (44 GPCRs, Ion Channels) | >50% Inhibition | No significant off-target binding at 10 µM |

| Cardiovascular | hERG Channel Patch Clamp | IC₅₀ | > 30 µM |

| Genotoxicity | Bacterial Reverse Mutation (Ames Test) | Fold increase in revertants | Non-mutagenic up to 5000 µ g/plate (with/without S9) |

| Genotoxicity | In Vitro Micronucleus Test (CHO cells) | % Micronucleated Cells | Non-clastogenic up to 10 µM (with/without S9) |

| Hepatotoxicity | Primary Human Hepatocytes | Cell Viability (LDH) | No significant toxicity observed up to 50 µM |

| Phototoxicity | 3T3 Neutral Red Uptake (NRU) Assay | Photo Irritation Factor (PIF) | PIF < 2 (Non-phototoxic) |

In Vivo Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the effects of this compound on major physiological systems.

Table 2: Summary of In Vivo Safety Pharmacology Studies

| Study Type | Species | Doses (mg/kg, PO) | Key Findings |

| Cardiovascular | Beagle Dog (Telemetry) | 3, 10, 30 | No adverse effects on blood pressure, heart rate, or ECG intervals (including QTc). |

| Central Nervous System | Sprague-Dawley Rat | 10, 30, 100 | No adverse effects on behavior, motor activity, or body temperature (Irwin Test). |

| Respiratory | Sprague-Dawley Rat | 10, 30, 100 | No adverse effects on respiratory rate or tidal volume. |

Repeat-Dose Toxicology

Repeat-dose toxicity was evaluated in one rodent and one non-rodent species to support clinical trials.

Table 3: Summary of Repeat-Dose Toxicology Studies (28-Day, Oral Gavage)

| Species | Doses (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |

| Sprague-Dawley Rat | 0, 10, 30, 100 | At 100 mg/kg/day: Decreased lymphocyte counts, decreased spleen and thymus weights, and minor increases in opportunistic infections. Findings were reversible. No target organ toxicity outside of immune effects. | 30 |

| Cynomolgus Monkey | 0, 5, 15, 45 | At 45 mg/kg/day: Decreased circulating lymphocytes and mild, reversible skin infections in 2 of 6 animals. No other significant clinical or pathological findings. | 15 |

Signaling Pathway and Experimental Workflow Visualizations

The diagram below illustrates the canonical JAK-STAT pathway mediated by TYK2 and the proposed point of inhibition by this compound. TYK2 is a key mediator of cytokine signaling for IL-12, IL-23, and Type I interferons. This compound allosterically binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its activation by cytokine receptor binding.

The following diagram outlines the key phases and activities in the 28-day repeat-dose GLP toxicology study conducted in rats.

Detailed Experimental Protocols

-

Purpose: To assess the mutagenic potential of this compound.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Methodology: The plate incorporation method was used. This compound was tested at five concentrations ranging from 50 to 5000 µ g/plate , in triplicate. Assays were conducted with and without metabolic activation using a liver homogenate fraction (S9) from Aroclor 1254-induced rats. Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, etc.) were run concurrently.

-

Evaluation: Plates were incubated at 37°C for 48 hours. A positive result was defined as a dose-dependent, two-fold or greater increase in the mean number of revertant colonies compared to the vehicle control in any strain.

-

Purpose: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Methodology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were exposed to vehicle and seven concentrations of this compound (0.01 to 30 µM). The hERG tail current was elicited by a depolarizing voltage step. A known hERG inhibitor (E-4031) was used as a positive control.

-

Evaluation: The concentration-response curve was generated to determine the IC₅₀ value, representing the concentration at which this compound inhibits 50% of the hERG current.

-

Purpose: To determine the toxicity profile of this compound after repeated daily dosing for 28 days and to identify the NOAEL.

-

Species: Sprague-Dawley rats (10/sex/group).

-

Dose Groups: 0 (vehicle), 10, 30, and 100 mg/kg/day administered via oral gavage.

-

Methodology:

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed ophthalmoscopy pre-study and at termination.

-

Clinical Pathology: Blood samples were collected on Days 14 and 28 for hematology (complete blood count, differential) and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals underwent a full gross necropsy at termination. Organ weights were recorded. A comprehensive panel of tissues from all animals in the control and high-dose groups was processed for microscopic examination.

-

-

Evaluation: All data were analyzed for dose-dependent and toxicologically significant changes. The NOAEL was established as the highest dose level that did not produce any significant treatment-related adverse findings.

References

An In-depth Technical Guide to the Synthetic Cannabinoid AB-005 (CAS 895155-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-005, with the CAS number 895155-25-6, is a synthetic cannabinoid (SC) that has emerged in forensic and research settings. Structurally, it is a potent cannabimimetic agent built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole framework, a characteristic shared by other potent cannabinoids.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties, presumed mechanism of action, and relevant experimental protocols. Due to a lack of extensive published data specifically for this compound, this guide also incorporates general methodologies and data from structurally related compounds to provide a predictive and comparative context for researchers.

Chemical and Physical Properties

This compound is formally known as --INVALID-LINK---methanone.[2] Its chemical structure combines an indole (B1671886) core, a tetramethylcyclopropyl group, and a 1-methyl-2-piperidinylmethyl substituent at the indole nitrogen. The tetramethylcyclopropyl group is also found in other synthetic cannabinoids like UR-144 and XLR-11.[3]

| Property | Value | Reference |

| CAS Number | 895155-25-6 | [2] |

| Molecular Formula | C23H32N2O | [2] |

| Formula Weight | 352.5 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 10 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL, Ethanol: 1 mg/mL, Methanol: 1 mg/mL | [1] |

| UV Max (λmax) | 217, 246, 303 nm | [1] |

Synthesis

A relevant patent for the synthesis of related "Receptor selective cannabimimetic aminoalkylindoles" is WO2002060447A1. Researchers should refer to this patent for potential synthetic methodologies that could be adapted for the preparation of this compound.

Mechanism of Action and Signaling Pathways

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This is mediated by the Gαi/o subunit of the G-protein. Activation of these receptors can also lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of mitogen-activated protein kinase (MAPK) pathways.[6]

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound - Negapedia [en.negapedia.org]

- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a strategy aimed at improving the therapeutic window for treating specific malignancies, notably small cell lung cancer (SCLC).

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1]

The general mechanism of action for an ADC involves the antibody binding to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell.[1] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like DNA damage or microtubule disruption.

FZ-AD005: Core Components and Mechanism of Action

FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-Pharmaceutical Co., Ltd.[2] It is composed of three key elements: a proprietary anti-DLL3 monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-cleavable valine-alanine dipeptide linker.[3][4] The drug-to-antibody ratio (DAR) for FZ-AD005 is approximately 8, indicating a high payload capacity.[3]

The Target: Delta-like Ligand 3 (DLL3)

Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other neuroendocrine tumors but has minimal expression in normal adult tissues.[3] Its high tumor-specific expression makes it an attractive target for ADC-based therapies.[3] In contrast to other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is primarily located in the Golgi apparatus where it can inhibit Notch signaling.[5] However, in many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by antibodies like FZ-A038.[5]

The Antibody: FZ-A038

FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.[4] A key feature of FZ-AD005 is the incorporation of Fc-silencing technology.[4] This modification is intended to prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region with Fcγ receptors on immune cells.[4]

The Payload: DXd (a Topoisomerase I Inhibitor)

The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[3] Topoisomerase I is a crucial enzyme for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks.[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[6] This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]

Mechanism of Action of FZ-AD005

The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3 complex. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released, membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3 and kill them as well.[7]

Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.

In Vitro Cytotoxicity

FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[3]

| Cell Line | IC50 (nmol/L) of FZ-AD005 |

| DMS53 | 0.152 |

| DMS79 | 0.438 |

| NCI-H1105 | 4.295 |

| NCI-H2227 | 0.380 |

| Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[3] |

In Vivo Antitumor Activity

The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[3]

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| NCI-H82 (CDX) | 3 | 94.19 |

| NCI-H82 (CDX) | 5 | 97.13 |

| NCI-H889 (CDX) | 2.5 | 86.21 |

| NCI-H889 (CDX) | 5 | 94.53 |

| NCI-H889 (CDX) | 10 | 95.54 |

| NCI-H660 (CDX) | 1.5, 3, 6 | Complete Inhibition |

| LU-5236 (PDX) | 1.5 | 98.51 |

| LU-5236 (PDX) | 3 | 99.30 |

| LU-5236 (PDX) | 6 | 100.00 |

| Table 2: In Vivo Antitumor Activity of FZ-AD005 in Xenograft Models.[3] |

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single intravenous administration of FZ-AD005.[2]

| Dose (mg/kg) | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Clearance (mL/h/kg) |

| 1 | 25.1 ± 1.83 | 1070 ± 215 | 0.968 ± 0.189 |

| 3 | 75.3 ± 13.9 | 2660 ± 979 | 1.23 ± 0.412 |

| 10 | 256 ± 28.5 | 9970 ± 2430 | 1.04 ± 0.249 |

| Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys.[2] |

The PK profile was found to be approximately linear and dose-proportional. Low concentrations of free DXd were detected, suggesting good stability of the linker in vivo.[2]

Safety Profile

Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety profile for FZ-AD005.[2][4]

| Animal Model | Highest Non-Severely Toxic Dose (HNSTD) |

| Rat | 100 mg/kg |

| Cynomolgus Monkey | 30 mg/kg |

| Table 4: Safety Profile of FZ-AD005 in Preclinical Models.[2][4] |

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of FZ-AD005.

In Vitro Cytotoxicity Assay

-

Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]

-

Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells per well.[3]

-

Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]

-

Incubation: The treated cells were incubated for 144 hours.[3]

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]

-

Data Analysis: IC50 values were calculated from the dose-response curves.[3]

Xenograft Model Studies for Antitumor Activity

-

Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used for CDX models.[3]

-

Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3] For PDX models, tumor fragments were implanted.[1]

-

Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]

-

Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or weekly for two doses, depending on the model.[3]

-

Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was typically reached when the average tumor volume in the control group exceeded a predetermined size.[3]

-

Evaluation of Antitumor Activity: TGI was calculated using the formula: TGI (%) = 100 × [1 - (average tumor volume of treated group / average tumor volume of vehicle control group)].[7]

Pharmacokinetic Analysis

-

Animal Model: Cynomolgus monkeys were used for PK studies.[3]

-

Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10 mg/kg.[3]

-

Sample Collection: Serum and whole blood samples were collected at various time points up to 672 hours post-dose.[3]

-

Analytical Methods:

-

Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, and clearance, were calculated using noncompartmental analysis.[3]

Conclusion

FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I inhibitor payload. Preclinical data demonstrate its high in vitro cytotoxicity against DLL3-expressing cancer cells and significant in vivo antitumor activity in various xenograft models.[3][4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an acceptable safety profile in non-human primates.[2][4] These findings support the continued development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive malignancies.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Section 1: AB-005 (Synthetic Cannabinoid)

An inquiry into the therapeutic applications of "AB-005" reveals that this designation is not unique to a single molecule. Instead, it is used to identify several distinct compounds and biologicals across different areas of research and development. This technical guide aims to provide an in-depth overview of the core therapeutic potentials associated with the most prominent entities identified as this compound. The primary substances found are a synthetic cannabinoid, a recombinant human protein (Activin B), and specific monoclonal antibodies. Each of these will be discussed in separate sections, detailing their mechanism of action, potential therapeutic applications, and relevant experimental data.

The most frequently cited substance referred to as this compound is a synthetic cannabinoid.[1][2][3][4] This molecule is primarily of interest in the fields of forensic science and toxicology rather than for its therapeutic potential.

Chemical Identity and Mechanism of Action:

Chemically, this compound is [1-[(1-Methyl-2-piperidyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone.[2][3] An azepane isomer of this compound also exists.[1][2][4][5][6] As a synthetic cannabinoid, its mechanism of action involves mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] It acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the body's endocannabinoid system.[1][7] This system is involved in regulating a variety of physiological processes, including mood, pain, and appetite.[1]

Potential Therapeutic Applications (and Limitations):

While some synthetic cannabinoids have been explored for therapeutic uses, such as nabilone (B1677615) for chemotherapy-induced nausea, this compound is predominantly discussed in the context of substances of abuse.[2] Its physiological and toxicological properties have not been well-established for therapeutic purposes.[3] Research has largely focused on its detection in biological samples for forensic analysis and understanding its metabolism.[7][8][9] There are currently no known clinical trials investigating this compound for therapeutic applications.

Experimental Data Summary:

The available quantitative data for this compound is primarily analytical.

| Parameter | Value/Description | Source |

| Chemical Formula | C₂₃H₃₂N₂O | [3] |

| Molecular Weight | 352.5 g/mol | [3] |

| CAS Number | 895155-25-6 | [3] |

| Mechanism of Action | Agonist at CB1 and CB2 receptors | [1] |

Signaling Pathway:

The signaling pathway for synthetic cannabinoids like this compound involves the activation of G-protein coupled cannabinoid receptors (CB1 and CB2), leading to downstream effects on cellular signaling.

Section 2: Recombinant Human Activin B (659-AB-005)

A distinct entity designated this compound is a recombinant human Activin B protein, available commercially from companies like R&D Systems.[10] Activin B is a member of the transforming growth factor-beta (TGF-β) superfamily of proteins.

Biological Function and Mechanism of Action:

Activins, including Activin B, are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis. They exert their effects by binding to a receptor complex composed of type I and type II serine-threonine kinases. Specifically, Activin B binds to the type II receptor (Act RII), which then recruits and phosphorylates a type I receptor (Act RI), initiating a downstream signaling cascade, most notably through the SMAD proteins.

Potential Therapeutic Applications:

Research involving Activin B points to potential therapeutic applications in several areas:

-

Cardiometabolic Diseases: One study highlights a causal relationship between circulating levels of a component of Activin B (INHBC) and cardiometabolic diseases, suggesting that inhibiting this pathway could be a therapeutic strategy for dyslipidemia.[10]

-

Cancer: The opposing effects of Activin B and Activin C on prostate cancer progression and cell growth have been noted, indicating a potential role in cancer therapy.

-

Hematology: Activin B has been shown to induce hemoglobin expression in K562 human chronic myelogenous leukemia cells, suggesting a potential application in stimulating red blood cell production.

Experimental Data and Protocols:

| Parameter | Value/Description | Source |

| Protein Family | TGF-beta Superfamily | |

| Biological Activity | Induces hemoglobin expression in K562 cells | |

| ED₅₀ | 0.3 - 1.5 ng/mL (for hemoglobin induction) | |

| Receptors | Activin Type I (A/B) and Type II (A/B) Receptors |

Experimental Protocol: K562 Cell Hemoglobin Induction Assay

A representative experimental protocol for assessing the biological activity of Activin B is the K562 cell hemoglobin induction assay.

Section 3: Monoclonal Antibodies (this compound)

The designation "this compound" or "Ab 005" has also been used to refer to specific monoclonal antibodies in preclinical development.

-

Anti-HA2 Antibody (this compound) for Influenza: An antibody designated this compound, which is a broadly neutralizing anti-HA2 antibody, has been used in the development of a bispecific antibody against influenza A virus.[11] This suggests a potential therapeutic application in the treatment of influenza.

-

Anti-Galectin-9 Antibody (Ab 005) for Cancer: A patent application describes an affinity-matured anti-Galectin-9 (Gal9) antibody, referred to as Ab 005.[12] This antibody is being investigated for its potential use in cancer therapy, with the proposed mechanism involving the rescue of T-cell function by blocking Gal9-induced apoptosis.[12]

Due to the proprietary and early-stage nature of these antibody development programs, detailed public information, including quantitative data and specific experimental protocols, is limited.

The term "this compound" is multifaceted, referring to a synthetic cannabinoid of forensic interest, the biologically active protein Activin B with potential in cardiometabolic and cancer therapies, and specific monoclonal antibodies in early-stage development for infectious diseases and oncology. For researchers and drug development professionals, it is crucial to identify the specific molecular entity of interest when evaluating the therapeutic potential of "this compound". The information provided in this guide serves as a starting point for further investigation into these distinct therapeutic avenues.

References

- 1. (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 1445751-74-5 | Benchchem [benchchem.com]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthetic cannabinoids in Europe | www.euda.europa.eu [euda.europa.eu]

- 5. clinivex.com [clinivex.com]

- 6. This compound Azepane Isomer-D3 | LGC Standards [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. research.unipd.it [research.unipd.it]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Fc Engineering for Developing Therapeutic Bispecific Antibodies and Novel Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2024015993A1 - Modified anti-galectin-9 antibody and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Modulation of the AB-005 (Activin B) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin B, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Designated AB-005 in recombinant human form (e.g., R&D Systems, catalog no. 659-AB-005), this homodimer of two βB subunits has garnered significant interest within the research and drug development communities for its involvement in both normal physiology and various pathological states. Understanding the intricacies of the Activin B signaling pathway is paramount for the development of novel therapeutic interventions targeting a range of diseases, from fibrotic disorders to cancer. This technical guide provides a comprehensive overview of the Activin B signaling cascade, quantitative data on its modulation, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.

The Activin B Signaling Pathway: A Dual Cascade

Activin B initiates its cellular effects by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. The canonical signaling pathway proceeds through the phosphorylation of SMAD2 and SMAD3, while a non-canonical pathway involving SMAD1/5/8 has also been elucidated, particularly in specific cellular contexts.

Upon ligand binding, Activin B first engages with a type II receptor, either Activin receptor type IIA (ActRIIA) or ActRIIB. This initial interaction induces a conformational change that allows for the recruitment and phosphorylation of a type I receptor. Activin B primarily signals through Activin receptor-like kinase 4 (ALK4) and ALK7 (also known as ACVR1B and ACVR1C, respectively). However, it can also engage ALK2 to trigger the non-canonical pathway.

The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs). In the canonical pathway, this involves the phosphorylation of SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.

In the non-canonical pathway, Activin B, through ALK2, can phosphorylate SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs also form a complex with SMAD4 and translocate to the nucleus to regulate the expression of a different set of target genes. This dual signaling capability allows Activin B to exert a wide range of context-dependent biological effects.

Caption: The Activin B signaling pathway, illustrating both canonical (SMAD2/3) and non-canonical (SMAD1/5/8) branches.

Quantitative Data on Activin B Signaling Modulation

The cellular response to Activin B is highly dependent on the concentration of the ligand and the specific cell type. The following tables summarize key quantitative data from various studies, providing a comparative overview of Activin B's potency and effects.

| Parameter | Cell Line | Value | Reference |

| ED₅₀ | K562 (hemoglobin expression) | 0.3 - 1.5 ng/mL | R&D Systems Datasheet |

| SMAD2 Phosphorylation | Hep3B | ~5-fold increase at 5 ng/mL | [1] |

| SMAD2 Phosphorylation | P19 | Dose-dependent increase | [2] |

| SMAD1/5 Phosphorylation (Non-canonical) | Hep3B | Stimulated at 5 ng/mL | [1] |

| SMAD1/5 Phosphorylation (Non-canonical) | IH-1 Myeloma | Peak activation at 2 hours (4 ng/mL) | [3] |

| SMAD2 Phosphorylation | IH-1 Myeloma | Peak activation at 1 hour (4 ng/mL) | [3] |

Table 1: Potency and Efficacy of Activin B in Various Cell Lines

| Target Gene | Cell Line | Regulation | Fold Change/Observation | Reference |

| Hepcidin (HAMP) | Hep3B | Upregulation | Dose-dependent increase | [1] |

| ID1 | Hep3B | Upregulation | Significant increase | [1] |

| Pitx2 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |

| Lefty2 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |

| Smad7 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |

| Arx | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |

| Glucagon | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |

| MafB | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |

| Pax4 | INS-1E (beta cell line) | Upregulation | Significant increase | [5] |

| Insulin | INS-1E (beta cell line) | Upregulation | Significant increase | [5] |

Table 2: Modulation of Target Gene Expression by Activin B

Key Experimental Protocols

Quantitative Western Blot Analysis of Phospho-SMAD2 in Response to Activin B Treatment

This protocol details a method for quantifying the phosphorylation of SMAD2 in a human cell line (e.g., Hep3B) following stimulation with recombinant human Activin B.

1. Cell Culture and Treatment:

-

Culture Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prior to treatment, serum-starve the cells for 4-6 hours in DMEM with 0.1% FBS.

-

Prepare a stock solution of recombinant human Activin B (this compound) in sterile 4 mM HCl.

-

Treat cells with varying concentrations of Activin B (e.g., 0, 2, 5, 10, 25 ng/mL) for a specified time (e.g., 1 hour). Include a vehicle control (4 mM HCl).

2. Cell Lysis:

-

After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

4. Densitometric Analysis:

-

Strip the membrane and re-probe with a primary antibody against total SMAD2 as a loading control.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each sample.

-

Plot the normalized phospho-SMAD2 levels against the Activin B concentration to generate a dose-response curve.

Caption: Workflow for quantitative Western blot analysis of phospho-SMAD2 in response to Activin B.

Conclusion

The this compound (Activin B) signaling pathway represents a complex and tightly regulated network that is crucial for a diverse array of biological functions. Its ability to signal through both canonical SMAD2/3 and non-canonical SMAD1/5/8 pathways underscores its versatility and context-dependent roles. For researchers and drug development professionals, a thorough understanding of this pathway's components, quantitative responses, and the experimental methodologies to probe its activity is essential. The data and protocols presented in this guide offer a foundational resource for the continued investigation of Activin B signaling and the development of novel therapeutic strategies aimed at its modulation.

References

- 1. Activin B Induces Noncanonical SMAD1/5/8 Signaling via BMP Type I Receptors in Hepatocytes: Evidence for a Role in Hepcidin Induction by Inflammation in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct modes of SMAD2 chromatin binding and remodeling shape the transcriptional response to NODAL/Activin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activins A and B Regulate Fate-Determining Gene Expression in Islet Cell Lines and Islet Cells From Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intellectual Property and Core Characteristics of AB-005

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-005 is a synthetic cannabinoid that has garnered interest within the research community for its high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Structurally identified as --INVALID-LINK---methanone, its unique composition combines features from other potent cannabimimetic agents. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, its receptor binding affinities, and the experimental protocols utilized for its characterization. Furthermore, it delineates the canonical signaling pathways activated upon its binding to cannabinoid receptors.

Intellectual Property and Patents

The intellectual property surrounding this compound is primarily rooted in patents covering a class of "receptor selective cannabimimetic aminoalkylindoles." These patents, while not always explicitly naming this compound, claim the core chemical scaffolds and methods of use that are relevant to this compound.

Composition of Matter:

The foundational patents generally claim a genus of indole (B1671886) derivatives with cannabimimetic activity. The claims are typically structured to cover a wide range of substituents at various positions on the indole ring, the N-1 substituent, and the group attached to the 3-position of the indole. This compound falls within the scope of these claims due to its specific combination of a 1-[(1-methylpiperidin-2-yl)methyl] group at the N-1 position and a (2,2,3,3-tetramethylcyclopropyl)methanone group at the 3-position. These patents establish the novelty and non-obviousness of this class of compounds, thereby protecting their composition.

Method of Use:

Patents related to cannabimimetic aminoalkylindoles also include claims for their use in treating a variety of medical conditions. These "method of use" claims are based on the pharmacological effects mediated by the activation of cannabinoid receptors. Such claimed uses often include the treatment of pain, inflammation, glaucoma, epilepsy, and nausea associated with chemotherapy. The therapeutic potential of compounds like this compound is thus a key aspect of their intellectual property protection.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the human cannabinoid receptors CB1 and CB2 has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a higher affinity.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2 Ki Ratio) |

| This compound | 5.5 | 0.48 | 11.46 |

Data is based on a 2010 publication and represents the mean of multiple experiments.

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing either human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and the non-specific binding control.

-

Competitive Binding: Radioligand and each concentration of this compound.

-

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Methodological & Application

Application Notes and Protocols for AB-005: A Novel Inhibitor of the PI3K/Akt/mTOR Signaling Pathway for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-005 is a novel, potent, and selective small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway is implicated in tumor development and progression, making it a key target for anti-cancer drug development.[1] this compound offers a promising tool for researchers studying cancer biology and evaluating new therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and mechanism of action.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 120 |

| HCT-116 | Colon Cancer | 85 |

| U-87 MG | Glioblastoma | 200 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

| Treatment | Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| Vehicle Control | 0 | 2.5 | 1.8 |

| This compound | 50 | 25.3 | 8.7 |

| This compound | 100 | 45.1 | 15.2 |

Table 3: Relative Gene Expression in MCF-7 Cells Treated with this compound (50 nM for 24h)

| Gene Target | Biological Function | Fold Change vs. Control |

| BCL-2 | Anti-apoptotic | -3.2 |

| BAX | Pro-apoptotic | +2.8 |

| Cyclin D1 | Cell Cycle Progression | -4.5 |

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidance for maintaining cancer cell lines for use in experiments with this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing adherent cells, wash with PBS, add Trypsin-EDTA, and incubate until cells detach.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

-

Seed cells into new flasks or plates at the desired density for experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)